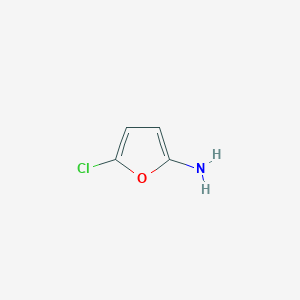
5-Chlorofuran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorofuran-2-amine is an organic compound characterized by the presence of a chlorine atom attached to the furan ring and an amine group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorofuran-2-amine typically involves the chlorination of furan followed by amination. One common method is the direct chlorination of furan using chlorine gas or a chlorinating agent such as sulfuryl chloride. The resulting 5-chlorofuran can then be subjected to nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the chlorination step can be catalyzed by Lewis acids, and the amination step can be facilitated by using a solvent system that promotes nucleophilic substitution .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chlorofuran-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives (oxidation), amine or alcohol derivatives (reduction), and various substituted furans (substitution) .
Wissenschaftliche Forschungsanwendungen
5-Chlorofuran-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chlorofuran-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromofuran-2-amine: Similar structure but with a bromine atom instead of chlorine.
5-Iodofuran-2-amine: Contains an iodine atom in place of chlorine.
5-Fluorofuran-2-amine: Features a fluorine atom instead of chlorine.
Uniqueness
5-Chlorofuran-2-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and binding properties, making it distinct from its halogenated analogs.
Eigenschaften
Molekularformel |
C4H4ClNO |
|---|---|
Molekulargewicht |
117.53 g/mol |
IUPAC-Name |
5-chlorofuran-2-amine |
InChI |
InChI=1S/C4H4ClNO/c5-3-1-2-4(6)7-3/h1-2H,6H2 |
InChI-Schlüssel |
OPKRIUPEIKNQGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


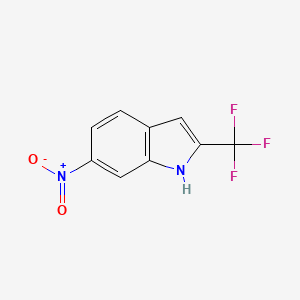
![(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
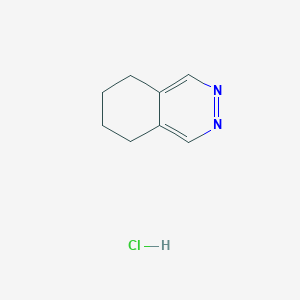
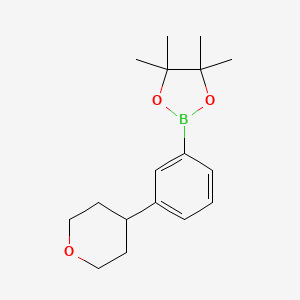
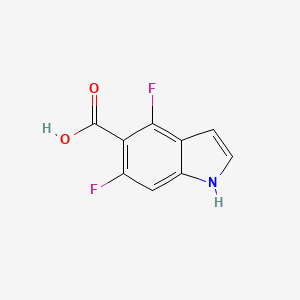
![Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12975784.png)
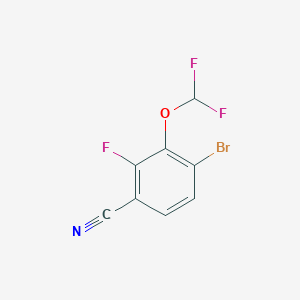
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)


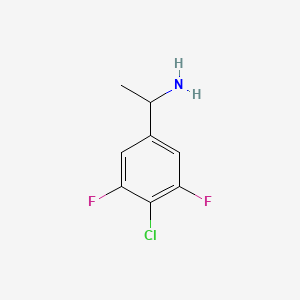

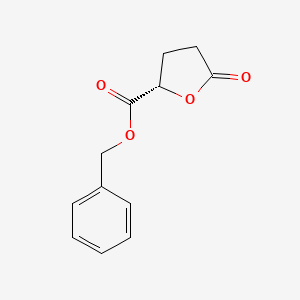
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
